molecular formula C11H15F3N2O2S B14239664 Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- CAS No. 208339-99-5

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-

Cat. No.: B14239664
CAS No.: 208339-99-5
M. Wt: 296.31 g/mol
InChI Key: MFCYUBUSNHEMNZ-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H18N2O2S. It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring substituted with a diethylamino group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- typically involves the reaction of 3-(diethylamino)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(diethylamino)aniline+methanesulfonyl chlorideMethanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-\text{3-(diethylamino)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-} 3-(diethylamino)aniline+methanesulfonyl chloride→Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-[3-(dimethylamino)phenyl]-1,1,1-trifluoro-
  • Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-difluoro-

Uniqueness

Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

CAS No.

208339-99-5

Molecular Formula

C11H15F3N2O2S

Molecular Weight

296.31 g/mol

IUPAC Name

N-[3-(diethylamino)phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C11H15F3N2O2S/c1-3-16(4-2)10-7-5-6-9(8-10)15-19(17,18)11(12,13)14/h5-8,15H,3-4H2,1-2H3

InChI Key

MFCYUBUSNHEMNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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